1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-23-15(21)13-10-18(14(20)9-17)7-8-19(13)16(22)24-11-12-5-3-2-4-6-12/h2-6,13H,7-11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEKWDUICPQRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from Piperazine-1,2-Dicarboxylic Acid Derivatives
Piperazine-1,2-dicarboxylic acid serves as a common precursor. Protection of the nitrogen atoms and carboxyl groups is critical to ensure regioselectivity in subsequent steps.
Methodology :
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Step 1 : Dual esterification of piperazine-1,2-dicarboxylic acid using benzyl chloroformate and methyl chloroformate in the presence of a base (e.g., triethylamine) yields 1-O-benzyl 2-O-methyl piperazine-1,2-dicarboxylate.
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Conditions : Reactions are conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.
Modular Assembly via Cyclization
Alternative routes involve constructing the piperazine ring from linear precursors. For example, cyclization of N,N-bis(2-chloroethyl)glycine derivatives under basic conditions generates the piperazine backbone.
Key Reaction :
The benzyl and methyl groups require selective introduction and retention throughout the synthesis.
Benzyl Protection
Methyl Ester Formation
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Selectivity : Achieved by stepwise protection to avoid cross-reactivity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Chloroacetylation-Amination | Piperazine → Chloroacetylation → Amination | 70–80% | High regioselectivity | Multi-step, moderate yields |
| Direct Carbodiimide Coupling | One-step aminoacetylation | 65–75% | Simplified workflow | Requires activated amino acid |
| Cyclization-Based Synthesis | Linear precursor cyclization | 70–75% | Flexible modular design | Longer reaction times |
Critical Reaction Parameters
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Catalysts : Palladium catalysts (e.g., Pd/C) are avoided post-benzylation to retain the benzyl group.
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Solvents : Polar aprotic solvents (DMF, DCM) enhance reaction rates.
Challenges and Solutions
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Regioselectivity : Use of bulky bases (e.g., diisopropylethylamine) ensures substitution at the 4-position.
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Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Overview
- Starting Materials : Piperazine derivatives, benzyl bromide, methylating agents.
- Key Reactions : Alkylation, acylation, and esterification.
- Yield : Typically high yields are reported in controlled conditions.
Biological Activities
Research has indicated that 1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate exhibits a range of biological activities:
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound against various bacterial strains. For instance:
- Case Study : A study demonstrated that derivatives of piperazine showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a new class of antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of piperazine derivatives has been documented in numerous animal models:
- Case Study : In a controlled experiment, compounds similar to 1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine were shown to reduce inflammation markers in induced arthritis models .
CNS Activity
Some derivatives have been investigated for their effects on the central nervous system (CNS):
- Case Study : Research indicated that certain piperazine compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like anxiety and depression .
Therapeutic Applications
The unique structure of this compound positions it as a candidate for several therapeutic applications:
Pharmaceutical Development
- Potential Uses : Given its biological activities, this compound could be developed into pharmaceuticals targeting infections, inflammatory diseases, or neurological disorders.
Case Studies in Drug Development
- A patent application outlined the synthesis of similar piperazine compounds with enhanced bioactivity profiles for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The amino-acetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester groups may also participate in esterification reactions, modifying the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their functional differences:
Physicochemical Properties
- Solubility : The benzyl and methyl esters in the target compound reduce aqueous solubility compared to hydroxylated analogues (e.g., 1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate ).
- Stereochemical Impact : Enantiomeric purity (e.g., (S)- vs. (R)-configurations ) significantly influences binding affinity to chiral enzyme pockets, as demonstrated in docking studies .
Biological Activity
1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core with two carboxylate groups and a benzyl and methyl substituent. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Research indicates that piperazine derivatives often exhibit diverse biological activities, including:
- Acetylcholinesterase Inhibition : Some piperazine derivatives have shown potential as inhibitors of human acetylcholinesterase, which is significant in treating neurodegenerative diseases like Alzheimer's disease .
- Anticancer Properties : Compounds with similar structural frameworks have been investigated for their capacity to inhibit tumor growth. For instance, derivatives containing piperazine cores have demonstrated cytotoxicity against various cancer cell lines .
Pharmacological Effects
This compound exhibits several pharmacological effects:
- Antifilarial Activity : Preliminary studies suggest that the compound may possess macrofilaricidal action, making it a candidate for treating filarial infections .
- Cytotoxicity : The compound's IC50 values indicate its effectiveness in inhibiting cancer cell proliferation. For example, similar piperazine derivatives have shown IC50 values ranging from 34 to >100 µM against specific tumor cell lines .
Case Studies
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In vitro Studies on Cancer Cells :
- A study evaluated the cytotoxic effects of various piperazine derivatives on MDA-MB 231 (breast cancer) and U-87 MG (glioblastoma) cell lines. The most active derivative exhibited an IC50 value significantly lower than that of standard treatments like Albendazole (ABZ), indicating superior efficacy .
- Neuroprotective Studies :
Data Tables
Q & A
Q. What are the critical synthetic steps and reagent conditions for synthesizing 1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate?
The synthesis involves multi-step reactions, including nucleophilic substitution, acylation, and protection/deprotection strategies. Key steps include:
- Benzyl and methyl ester protection : Use of benzyl chloroformate and methyl chlorocarbonate under anhydrous conditions to protect hydroxyl groups .
- Acylation at the piperazine nitrogen : Reaction with 2-aminoacetyl chloride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine to prevent HCl-induced side reactions .
- Workup and purification : Ethyl acetate extraction, brine washing, and silica gel chromatography (e.g., ethyl acetate/hexane gradients) . Optimization tip: Monitor reaction progress via TLC (1:2 hexane/ethyl acetate) and adjust stoichiometry to minimize byproducts .
Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?
Standard protocols include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity of benzyl/methyl ester groups and aminoacetyl substitution .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to verify purity >95% .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., m/z calculated for C₁₈H₂₃N₃O₆: 385.16) .
Advanced Research Questions
Q. How can computational methods like molecular docking or quantum chemical calculations improve the design of derivatives with enhanced bioactivity?
- Reaction pathway optimization : Use quantum mechanics/molecular mechanics (QM/MM) to predict favorable reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation .
- Structure-activity relationship (SAR) modeling : Dock derivatives into target protein active sites (e.g., kinase domains) using software like AutoDock Vina. For example, fluorobenzyl-substituted piperazines show enhanced binding to tyrosine kinase receptors due to hydrophobic and halogen bonding .
- Data-driven feedback : Integrate computational predictions with experimental IC₅₀ values to refine synthetic priorities .
Q. How can researchers resolve contradictions in reported bioactivity data for piperazine derivatives?
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use cell lines with consistent passage numbers (e.g., HEK293 or MCF-7) and validate results across multiple labs .
- Impurity profiling : Identify byproducts (e.g., unreacted intermediates) via LC-MS and assess their interference in activity assays .
- Meta-analysis : Compare datasets using tools like PRISMA to account for methodological heterogeneity (e.g., IC₅₀ values derived from MTT vs. ATP-lite assays) .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity in acylation steps .
- Catalyst optimization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked derivatives improves regioselectivity .
- Temperature control : Low temperatures (−20°C to 0°C) minimize ester hydrolysis during deprotection .
- Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., protection reactions) to maintain yield at scale .
Key Considerations for Researchers
- Ethical compliance : In-vitro use only; therapeutic applications require FDA-approved protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
